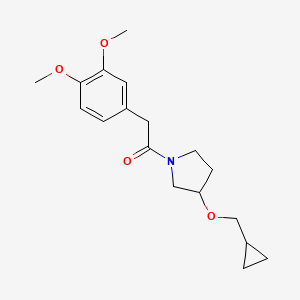

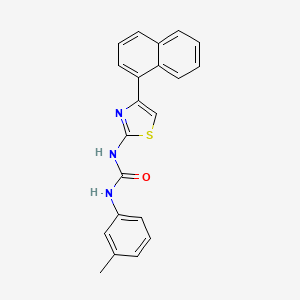

1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

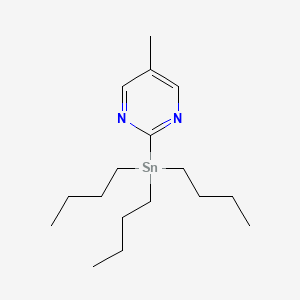

The compound “1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of human diseases .

Molecular Structure Analysis

The pyrrolidine ring in the molecule contributes to its three-dimensional structure due to the non-planarity of the ring . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Scientific Research Applications

Synthesis and Structural Characterization

The synthesis and structural characterization of pyrrolidine derivatives form a crucial aspect of scientific research, providing foundational knowledge for further applications. Studies have shown various methods for synthesizing pyrrolidine derivatives, highlighting their structural diversity and potential for various applications. For example, research on the synthesis of pyrrolidines via 1,3-dipolar cycloadditions demonstrates the versatility of these compounds in creating enantiomerically pure pyrrolidines with varied configurations, showing the importance of stereochemistry in their synthesis (Oliveira Udry et al., 2014). Another study on the synthesis, structural characterization, and theoretical studies of a new pyrrole derivative for corrosion inhibition showcases the structural analysis and potential industrial applications of these compounds (Louroubi et al., 2019).

Catalytic Behavior and Polymerization

Pyrrolidine derivatives have shown significant promise in catalysis and polymerization processes. The research on magnesium and zinc complexes supported by N,O-bidentate pyridyl functionalized alkoxy ligands illustrates the role of pyrrolidine derivatives in the immortal ring-opening polymerization (ROP) of ε-caprolactone and l-lactide, offering insights into their catalytic capabilities and potential for creating biodegradable polymers (Wang et al., 2012).

Potential for New Materials

The development of new materials, such as conducting polymers, highlights another application of pyrrolidine derivatives. Research on poly[bis(pyrrol-2-yl)arylenes] indicates the use of pyrrolidine derivatives in the synthesis of conducting polymers from low oxidation potential monomers based on pyrrole via electropolymerization. This suggests their potential in electronic and optoelectronic devices due to their stability and conductive properties (Sotzing et al., 1996).

Future Directions

Properties

IUPAC Name |

1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO4/c1-21-16-6-5-14(9-17(16)22-2)10-18(20)19-8-7-15(11-19)23-12-13-3-4-13/h5-6,9,13,15H,3-4,7-8,10-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJUJSWVDQILKCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)N2CCC(C2)OCC3CC3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11-Methyl-4-(oxolan-2-ylmethyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2675048.png)

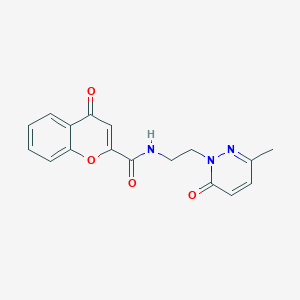

![N-(2-chlorobenzyl)-2-(1-methyl-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2675053.png)

![Ethyl 3-[(3,4-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2675058.png)

![2-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2675059.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)-2-hydroxy-2-methylpropanamide](/img/structure/B2675060.png)

![N-benzyl-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2675062.png)

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-{[(furan-2-yl)methyl]amino}benzoate](/img/structure/B2675065.png)

![2-(2-butoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2675066.png)

![ethyl 10'-methoxy-4'-phenyl-8'-oxa-5',6'-diazaspiro[piperidine-4,7'-tricyclo[7.4.0.0^{2,6}]tridecane]-1'(9'),4',10',12'-tetraene-1-carboxylate](/img/structure/B2675068.png)